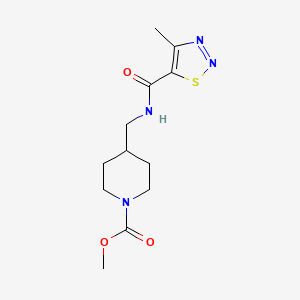

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

Coupling with piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base to form the amide bond.

Esterification: Finally, the resulting amide is esterified using methanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at different positions on the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-methyl-1,2,3-thiadiazole compounds exhibit significant antimicrobial properties. For instance, a series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. One derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis, showcasing strong antimicrobial effects .

Anticancer Properties

Research has also highlighted the anticancer potential of thiadiazole derivatives. A study reported that thiazole-integrated compounds displayed promising anticancer activity due to their structural characteristics, which enhance their interaction with biological targets . For example, certain synthesized thiazole-pyridine hybrids showed better efficacy against breast cancer cell lines compared to standard treatments . The structure-activity relationship (SAR) analysis suggested that substituents like electron-withdrawing groups significantly influence the anticancer activity of these compounds.

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a growth regulator in agricultural settings. A patent describes the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives that exhibit herbicidal effects, suggesting potential applications in crop protection . These compounds can inhibit the growth of unwanted plants while promoting the health of desired crops.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships of methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is crucial for optimizing its applications. The presence of specific functional groups has been correlated with enhanced biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases anticancer activity |

| Electron-withdrawing groups | Enhances antimicrobial and anticancer effects |

| Thiadiazole ring system | Essential for cytotoxic activity |

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of thiadiazole derivatives:

- A study synthesized novel derivatives and assessed their antimicrobial activity against multiple strains, revealing significant efficacy against Gram-positive bacteria .

- Another investigation focused on thiazole-pyridine hybrids that exhibited potent anticancer properties in vitro, particularly against breast cancer cell lines .

These findings underscore the versatility of this compound in medicinal and agricultural applications.

Mecanismo De Acción

The mechanism by which Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide

1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-

Thiazole derivatives

Actividad Biológica

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole-containing carboxamides. The process yields a compound with significant biological activity attributed to both the piperidine and thiadiazole moieties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 4-methyl-1,2,3-thiadiazole scaffold have shown promising results against various bacterial strains.

-

Antibacterial Activity :

- A study demonstrated that compounds derived from 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

- Another investigation highlighted that certain thiadiazole derivatives displayed potent activity against Gram-positive bacteria, significantly outperforming standard antibiotics like ampicillin .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Thiadiazole Moiety : The presence of the thiadiazole ring is crucial for biological activity; modifications to this structure can significantly alter potency.

- Piperidine Ring : The piperidine component contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and evaluated for their antimicrobial properties. Compound 15 , which included a nitro group substitution on the phenyl ring, exhibited an MIC of 1.95 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Antifungal Assessment

In a study assessing antifungal properties against Valsa mali, several derivatives demonstrated broad-spectrum activity with some compounds achieving over 80% inhibition at concentrations as low as 50 µg/mL .

Propiedades

IUPAC Name |

methyl 4-[[(4-methylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-8-10(20-15-14-8)11(17)13-7-9-3-5-16(6-4-9)12(18)19-2/h9H,3-7H2,1-2H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIORHOXLXMWFMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.